

Introduction and Chemical Identity

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Compound of Interest

Compound Name: **5,5-Dimethyl-3-heptyne**

Cat. No.: **B14719750**

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5,5-Dimethyl-3-heptyne is an organic compound featuring a seven-carbon chain with a triple bond located between the third and fourth carbons and two methyl groups on the fifth carbon. Its structure as an internal alkyne, particularly with the bulky tert-butyl-like group, influences its reactivity, making it a subject of interest for creating complex molecular architectures. The study of internal alkynes has been pivotal in organic chemistry, evolving from early work on acetylene to the development of sophisticated catalytic systems for their selective functionalization.^[4]

CAS Number: 23097-98-5^{[1][2][3]}

IUPAC Name: 5,5-dimethylhept-3-yne^[3]

Molecular Formula: C9H16^{[1][3]}

Molecular Weight: 124.227 g/mol ^[1]

The presence of the internal triple bond offers a rigid scaffold and a site for a variety of chemical transformations, which are foundational in the synthesis of novel therapeutic agents and materials.

Physicochemical Properties and Spectroscopic Data

The physical and spectral properties of **5,5-Dimethyl-3-heptyne** are crucial for its identification and application in a laboratory setting. The following table summarizes its key characteristics.

Property	Value	Source
CAS Number	23097-98-5	[1] [2] [3]
Molecular Formula	C9H16	[1] [3]
Molecular Weight	124.227 g/mol	[1]
Boiling Point (estimated)	151.06°C	[2]
Melting Point (estimated)	-49.99°C	[2]
Density (estimated)	0.7734 g/cm³	[2]
Refractive Index (estimated)	1.4124	[2]

Spectroscopic Profile:

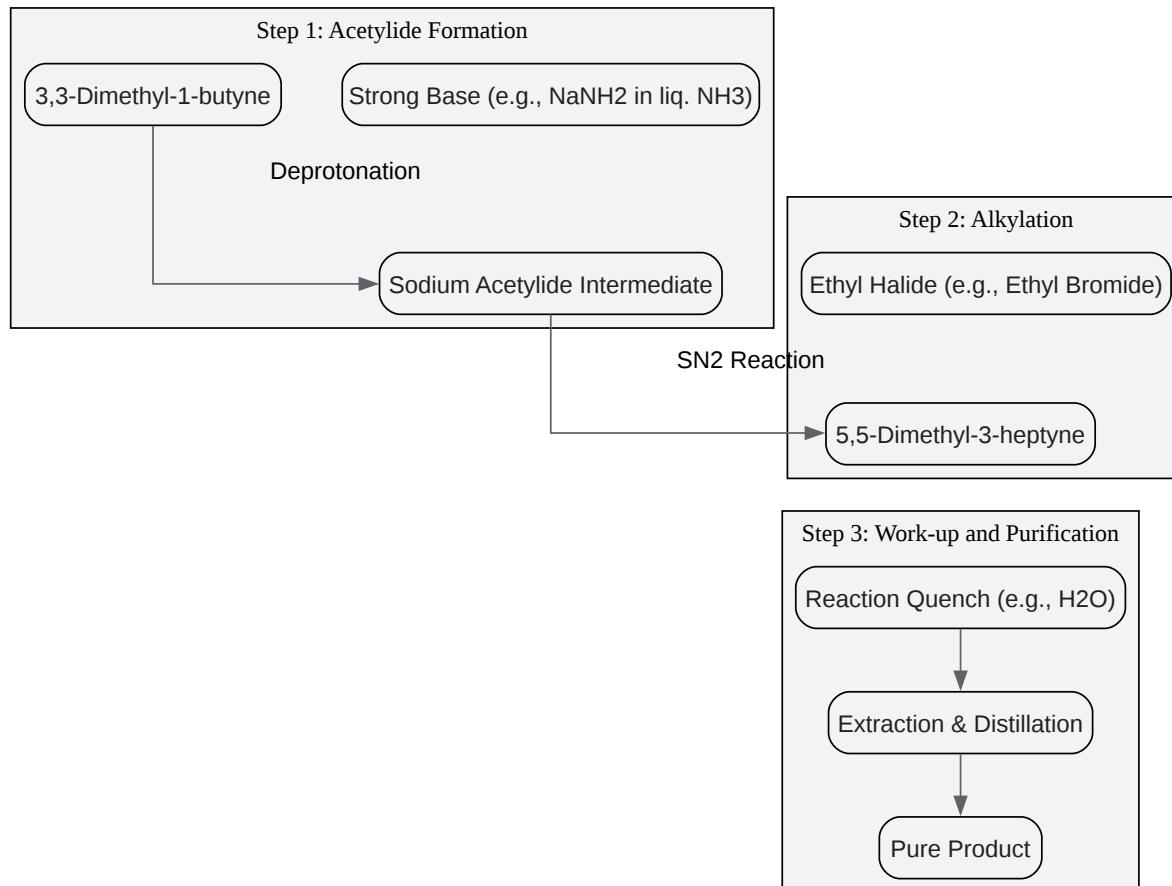
- ¹³C NMR Spectroscopy: Provides data on the carbon framework of the molecule.[\[3\]](#)
- Infrared (IR) Spectroscopy: Can be used to identify the characteristic C≡C triple bond stretching vibration.[\[3\]](#)
- Mass Spectrometry (GC-MS): Available data aids in the structural elucidation and confirmation of the compound's mass.[\[3\]](#)

Synthesis and Mechanistic Considerations

The synthesis of internal alkynes like **5,5-Dimethyl-3-heptyne** can be approached through several methods. A common and effective strategy involves the alkylation of a smaller terminal alkyne. This approach provides a high degree of control over the final structure.

Synthetic Workflow: Alkylation of a Terminal Alkyne

A plausible and controlled synthesis involves the deprotonation of a terminal alkyne to form an acetylide anion, followed by its reaction with an appropriate alkyl halide. For **5,5-Dimethyl-3-heptyne**, this would involve reacting the acetylide of 1-butyne with a neopentyl-like halide, or more practically, the acetylide of 3,3-dimethyl-1-butyne with an ethyl halide. The latter is preferred due to the lower steric hindrance at the reaction center.



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Caption: Synthetic workflow for **5,5-Dimethyl-3-heptyne**.

Detailed Experimental Protocol

Objective: To synthesize **5,5-Dimethyl-3-heptyne** via the alkylation of 3,3-dimethyl-1-butyne.

Materials:

- 3,3-Dimethyl-1-butyne
- Sodium amide (NaNH_2)
- Liquid ammonia (NH_3)
- Ethyl bromide ($\text{CH}_3\text{CH}_2\text{Br}$)
- Anhydrous diethyl ether
- Saturated ammonium chloride solution
- Water

Procedure:

- Set up a three-necked flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., nitrogen or argon).
- Condense liquid ammonia into the flask.
- Add sodium amide to the liquid ammonia with stirring until the base is fully dissolved.
- Slowly add 3,3-dimethyl-1-butyne dissolved in anhydrous diethyl ether via the dropping funnel. Allow the mixture to stir for 1-2 hours to ensure complete formation of the sodium acetylide.
- Add ethyl bromide dropwise to the reaction mixture. A color change may be observed. The reaction is typically exothermic and should be controlled by the rate of addition.
- After the addition is complete, allow the reaction to stir for several hours until completion (monitored by TLC or GC).
- Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
- Allow the ammonia to evaporate. Add water and diethyl ether to the residue.

- Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent by rotary evaporation.
- Purify the crude product by fractional distillation to obtain pure **5,5-Dimethyl-3-heptyne**.

Causality in Experimental Choices:

- Liquid Ammonia: Serves as a solvent that is unreactive towards the strong base and allows for low-temperature reaction conditions.
- Sodium Amide: A powerful base is required to deprotonate the terminal alkyne, which has a pKa of approximately 25.
- SN2 Reaction: The acetylide anion acts as a potent nucleophile, attacking the electrophilic carbon of the ethyl bromide in a classic SN2 displacement.

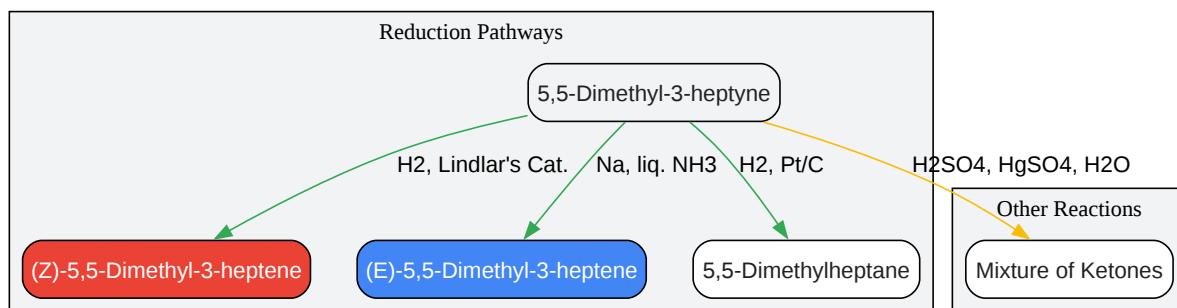
Chemical Reactivity and Synthetic Utility

The internal alkyne of **5,5-Dimethyl-3-heptyne** is the center of its reactivity. Unlike terminal alkynes, it lacks an acidic proton, and its reactions are focused on the triple bond itself. The steric bulk of the 5,5-dimethyl groups can influence the regioselectivity and stereoselectivity of addition reactions.

Key Reactions:

- Hydrogenation: The triple bond can be partially reduced to a double bond or fully reduced to a single bond.
 - Cis-alkene formation: Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) results in the syn-addition of hydrogen, yielding (Z)-5,5-dimethyl-3-heptene.
 - Trans-alkene formation: A dissolving metal reduction (e.g., sodium in liquid ammonia) leads to the anti-addition of hydrogen, forming (E)-5,5-dimethyl-3-heptene.

- Alkane formation: Complete hydrogenation to 5,5-dimethylheptane can be achieved using a more active catalyst like platinum or palladium on carbon under hydrogen pressure.
- Halogenation: The addition of halogens (e.g., Br_2 , Cl_2) across the triple bond can proceed to give di- or tetra-haloalkenes/alkanes.
- Hydration: In the presence of a mercury catalyst and acid, hydration can occur, though with internal alkynes, it often leads to a mixture of two ketones due to the two possible sites of initial protonation.



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Caption: Key reaction pathways of **5,5-Dimethyl-3-heptyne**.

Applications in Research and Drug Development

While direct applications of **5,5-Dimethyl-3-heptyne** in pharmaceuticals are not widely documented, its structural motifs and reactivity are highly relevant in medicinal chemistry.

- Scaffold for Drug Candidates: The rigid alkyne unit can serve as a linker or a core scaffold in the design of new drugs. Its defined geometry can hold pharmacophoric groups in specific orientations for optimal interaction with biological targets.
- Precursor for Bioactive Alkenes: As demonstrated, stereoselective reduction can produce specific E/Z isomers of 5,5-dimethyl-3-heptene.^[5] The geometry of a double bond is often

critical for the biological activity of a molecule.

- Click Chemistry and Bioisosterism: Although this is an internal alkyne and not directly suitable for the most common copper-catalyzed "click" reactions which typically use terminal alkynes, internal alkynes can participate in other cycloaddition reactions, such as those catalyzed by ruthenium, to form substituted triazoles.^[6] Triazole rings are valuable isosteres for amide bonds in drug design, offering improved metabolic stability.^[6]

The principles of multicomponent reactions (MCRs) are also relevant, where simple starting materials are combined to create complex molecules in a single step, accelerating the drug discovery process.^[7]

Safety and Handling

Hazard Identification:

- As with many volatile organic compounds, **5,5-Dimethyl-3-heptyne** should be handled in a well-ventilated fume hood.
- It is likely flammable and appropriate precautions should be taken to avoid ignition sources.
- Detailed safety information can be found in its Safety Data Sheet (SDS).^[1]

Personal Protective Equipment (PPE):

- Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat when handling.

Conclusion

5,5-Dimethyl-3-heptyne (CAS: 23097-98-5) is a structurally interesting internal alkyne with significant potential in organic synthesis. Its sterically hindered nature presents both challenges and opportunities for chemists. A thorough understanding of its synthesis, physicochemical properties, and reactivity allows for its strategic use in the creation of complex molecules with potential applications in drug discovery and materials science. This guide has provided a foundational overview to support further research and application of this versatile chemical building block.

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